2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethane-1-thiol
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Overview
Description
2-(2-Methyl-5-nitroimidazol-1-yl)ethanethiol is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their antimicrobial properties and are often used in the treatment of infections caused by anaerobic bacteria and protozoa. This compound is characterized by the presence of a nitro group attached to an imidazole ring, which is further connected to an ethanethiol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-5-nitroimidazol-1-yl)ethanethiol typically involves the nitration of 2-methylimidazole followed by the introduction of the ethanethiol group. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitroimidazole is then reacted with an appropriate thiolating agent, such as ethanethiol, in the presence of a base like sodium hydroxide to yield the final product.
Industrial Production Methods
On an industrial scale, the production of 2-(2-methyl-5-nitroimidazol-1-yl)ethanethiol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-nitroimidazol-1-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives of the imidazole ring.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
2-(2-Methyl-5-nitroimidazol-1-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Medicine: Investigated for its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The antimicrobial activity of 2-(2-methyl-5-nitroimidazol-1-yl)ethanethiol is primarily due to the presence of the nitro group. Upon entering microbial cells, the nitro group undergoes reduction to form reactive intermediates that can damage cellular components, such as DNA, proteins, and membranes. This leads to the inhibition of microbial growth and eventual cell death. The compound targets anaerobic organisms, which have the necessary enzymes to reduce the nitro group.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its use in treating protozoal infections.
Secnidazole: Used in the treatment of bacterial vaginosis.
Uniqueness
2-(2-Methyl-5-nitroimidazol-1-yl)ethanethiol is unique due to the presence of the ethanethiol group, which can impart additional properties, such as enhanced reactivity or specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
55271-80-2 |
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Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethanethiol |
InChI |
InChI=1S/C6H9N3O2S/c1-5-7-4-6(9(10)11)8(5)2-3-12/h4,12H,2-3H2,1H3 |
InChI Key |
BXGDHEAXWRXKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CCS)[N+](=O)[O-] |
Origin of Product |
United States |
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